(5-Bromo-6-methylpyridin-2-yl)(thiomorpholino)methanone
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Overview
Description
(5-Bromo-6-methylpyridin-2-yl)(thiomorpholino)methanone is a chemical compound with the molecular formula C11H13BrN2OS and a molecular weight of 301.2 g/mol It is characterized by the presence of a bromine atom, a methyl group attached to a pyridine ring, and a thiomorpholine moiety
Preparation Methods
The synthesis of (5-Bromo-6-methylpyridin-2-yl)(thiomorpholino)methanone typically involves the reaction of 5-bromo-6-methylpyridine-2-carboxylic acid with thiomorpholine under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the methanone linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
(5-Bromo-6-methylpyridin-2-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Bromo-6-methylpyridin-2-yl)(thiomorpholino)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of (5-Bromo-6-methylpyridin-2-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
(5-Bromo-6-methylpyridin-2-yl)(thiomorpholino)methanone can be compared with other similar compounds, such as:
(5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
(5-Bromo-6-methylpyridin-2-yl)(piperidino)methanone: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
Properties
IUPAC Name |
(5-bromo-6-methylpyridin-2-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2OS/c1-8-9(12)2-3-10(13-8)11(15)14-4-6-16-7-5-14/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVQTXZIOAENBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCSCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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